N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine
Description
Properties
IUPAC Name |
5-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-3-26(4-2)19-10-9-17(13-22-19)21-23-20(27-24-21)15-25-12-11-16-7-5-6-8-18(16)14-25/h5-10,13H,3-4,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXFWWRFDCQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under dehydrating conditions using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Tetrahydroisoquinoline Moiety: This step often involves the use of reductive amination techniques, where the isoquinoline derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Coupling with Pyridine Derivative: The final step involves coupling the oxadiazole-tetrahydroisoquinoline intermediate with a pyridine derivative using cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C, LiAlH4, and sodium borohydride (NaBH4).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities:
Key Observations :
Core Heterocycle : Replacing the 1,2,4-oxadiazole with a 1,2,4-thiadiazole (e.g., compounds in ) reduces synthetic yields but maintains macrofilaricidal activity.
Substituent Effects: Tetrahydroisoquinoline vs. Diethylamine vs. Methylpyridine: The N,N-diethylamine group in the target compound could offer greater steric bulk and electron-donating effects compared to 3-methylpyridin-2-amine in , influencing receptor binding.
Synthetic Challenges : Low yields (6–45%) are common in analogs with complex substitution patterns, such as cyclopropoxy or isopropoxy groups .
Biological Activity
N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's structure, synthesis, mechanisms of action, and its implications in various therapeutic areas.
Chemical Structure and Synthesis
The compound belongs to a class of molecules that integrate pyridine, oxadiazole, and tetrahydroisoquinoline moieties. Its chemical formula is with a molecular weight of approximately 363.465 g/mol. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions using dehydrating agents such as phosphorus oxychloride (POCl₃).
- Introduction of Tetrahydroisoquinoline : This step often employs reductive amination techniques involving isoquinoline derivatives and aldehydes or ketones.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may modulate the activity of neurotransmitter receptors or enzymes involved in neuronal signaling pathways. Such interactions suggest potential therapeutic applications in treating neurological disorders and possibly cancer.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit anticancer activity by targeting specific cellular pathways. For instance:
| Compound | Activity | Target |
|---|---|---|
| Isoquinoline derivatives | Antiproliferative | Cancer cell lines |
| Oxadiazole derivatives | Induced apoptosis | Tumor cells |
This compound may exhibit similar properties based on its structural analogs.
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Tetrahydroisoquinoline derivatives have been shown to possess neuroprotective properties by:
- Modulating neurotransmitter levels : Enhancing the availability of neurotransmitters can improve cognitive functions.
- Reducing oxidative stress : Compounds that scavenge free radicals can protect neuronal cells from damage.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Tetrahydroisoquinolines : A study demonstrated that tetrahydroisoquinoline derivatives significantly reduced neuronal cell death in models of neurodegeneration .
- Oxadiazole Derivatives : Research indicated that oxadiazole-containing compounds exhibited promising results in inhibiting tumor growth in vitro and in vivo .
Q & A
Q. What synthetic methodologies are employed for constructing the 1,2,4-oxadiazole ring in the target compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in similar heterocyclic systems (e.g., pyridinyl triazoles) . Optimization of reaction time and temperature is critical to minimize side products.
Q. Which spectroscopic techniques are critical for confirming the structure of the compound?
Key techniques include:
- 1H/13C NMR : To identify proton and carbon environments, particularly distinguishing aromatic protons in the pyridine and tetrahydroisoquinoline moieties.
- HRMS : For precise molecular weight confirmation.
- IR Spectroscopy : To detect functional groups like C=N in the oxadiazole ring.
- X-ray crystallography (using SHELX software): For definitive structural elucidation and bond-length validation .
Q. What in vitro assays are suitable for initial biological evaluation?
- Enzyme inhibition assays : Target-specific kinases or GPCRs using fluorescence-based or radiometric methods.
- Cytotoxicity assays (e.g., MTT): To assess cell viability in cancer cell lines.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interaction .
Q. What purification techniques are effective for isolating the compound post-synthesis?
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane).
- Recrystallization : From solvents like ethanol or acetonitrile.
- HPLC : For high-purity isolation, especially for stereoisomeric separation .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of the 1,2,4-oxadiazole ring?
Microwave irradiation accelerates reaction kinetics, reducing side reactions. For example, in pyridinyl triazole synthesis, microwave conditions achieved 80–90% yield in 30 minutes versus 12 hours conventionally. Optimize power (100–300 W) and solvent (DMF or DMSO) to enhance regioselectivity .
Q. What strategies optimize coupling efficiency between the tetrahydroisoquinoline and oxadiazole moieties?
- Coupling reagents : EDCI/HOBt or DCC/DMAP for amide bond formation.
- Catalytic additives : Ytterbium triflate (0.05 mmol) in ethanol improves reaction rates, as shown in isoxazolo-pyridine syntheses .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Q. How can researchers address discrepancies between in vitro and in vivo biological activity data?
- Pharmacokinetic studies : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
- Structural analogs : Compare with pyrazolo[1,5-a]pyrimidine derivatives, where trifluoromethyl groups enhance metabolic resistance .
- Formulation adjustments : Use liposomal encapsulation to improve solubility and tissue penetration.
Q. What computational methods predict the compound’s binding mode to target proteins?
- Molecular docking (AutoDock/Glide): To identify binding pockets and key interactions (e.g., hydrogen bonds with oxadiazole).
- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories.
- QSAR models : Correlate substituent effects (e.g., diethylamine vs. dimethylamine) with activity using crystallographic descriptors .
Q. How does stereochemistry impact the compound’s activity, and how can configurations be assigned?
Q. What experimental designs resolve contradictions in enzyme inhibition data across studies?
- Control standardization : Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted).
- Orthogonal assays : Validate results with both fluorescence and radiometric methods.
- Data normalization : Adjust for batch effects using internal standards (e.g., staurosporine for kinase assays) .
Q. Methodological Notes
- Synthesis : Prioritize eco-friendly methods (e.g., microwave synthesis, aqueous conditions) to reduce waste .
- Characterization : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
